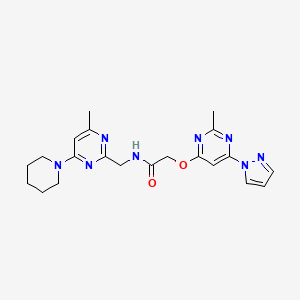
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H26N8O2 and its molecular weight is 422.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives, characterized by a dual moiety structure that includes both pyrazole and piperidine components. Its molecular formula is C19H22N8O2, with a molecular weight of 394.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N8O2 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 1797081-63-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in neurodegenerative diseases. It has been shown to interact with molecular targets such as ATF4 and NF-kB , which are critical in regulating stress responses and inflammatory processes. The compound's mechanism involves:
- Inhibition of Endoplasmic Reticulum Stress : This leads to reduced expression of stress markers.
- Reduction of Inflammatory Cytokines : By modulating NF-kB activity, it decreases the release of pro-inflammatory cytokines, which are implicated in various chronic diseases.
Pharmacological Applications
The compound has been evaluated for several pharmacological properties:
- Neuroprotective Effects : Studies indicate that it may provide protective effects against neuronal damage in models of neurodegeneration.
- Anti-inflammatory Properties : The compound exhibits potential in mitigating inflammation, making it a candidate for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Neuroprotection in Animal Models : In preclinical studies, animals treated with this compound showed significant improvements in cognitive function and reduced neuronal loss compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.
- Inhibition of Oncogenic Pathways : Research indicates that derivatives of this compound can inhibit RET kinases, which are often overexpressed in certain cancers. This suggests a role in targeted cancer therapies.
- Cellular Studies : In vitro assays demonstrated that the compound effectively reduces cell viability in cancer cell lines, indicating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with related pyrimidine derivatives known for their therapeutic effects:
| Compound Name | Target Enzyme | Activity Type |
|---|---|---|
| Piritrexim | Dihydrofolate Reductase (DHFR) | Antitumor, anti-parasitic |
| Other Pyrido[2,3-d]pyrimidines | Various Kinases | Anticancer |
| 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4/KDM5 | Histone demethylase inhibition |
Eigenschaften
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O2/c1-15-11-18(28-8-4-3-5-9-28)27-17(24-15)13-22-20(30)14-31-21-12-19(25-16(2)26-21)29-10-6-7-23-29/h6-7,10-12H,3-5,8-9,13-14H2,1-2H3,(H,22,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPDMORSNZHMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














